molecular formula C7H6INO2 B3022695 Methyl 5-iodopyridine-3-carboxylate CAS No. 1033955-80-4

Methyl 5-iodopyridine-3-carboxylate

Cat. No. B3022695
CAS RN: 1033955-80-4
M. Wt: 263.03 g/mol
InChI Key: UVHUNOURUDGOSN-UHFFFAOYSA-N
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Description

Methyl 5-iodopyridine-3-carboxylate is a chemical compound that is part of the pyridine carboxylates family. It is characterized by the presence of a methyl ester group attached to the carboxylate functional group and an iodine substituent on the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related pyridine carboxylates involves various methods, including catalytic reactions and electrochemical procedures. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides has been reported using a FeCl2/Et3N binary catalytic system . Additionally, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, yielding 6-aminonicotinic acid . These methods highlight the versatility of pyridine carboxylates synthesis, which may be applicable to the synthesis of methyl 5-iodopyridine-3-carboxylate.

Molecular Structure Analysis

The molecular structure of pyridine carboxylates is influenced by the substituents on the pyridine ring. For example, the structure of 2-methylpyridine-3,5-dicarboxylic acid has been characterized by IR and 1H NMR spectroscopy, confirming its symmetrical structure . Such structural characterizations are essential for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Methyl 5-iodopyridine-3-carboxylate and its analogs participate in various chemical reactions. For instance, methyl 5-iodopyridine-2-carboximidate has been used to introduce heavy atoms into specific sites in proteins, reacting with amino groups under mild conditions . Moreover, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine via a Stille coupling reaction demonstrates the utility of pyridine carboxylates in coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylates are influenced by their functional groups and substituents. For example, the lipophilicity of methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs has been studied, showing that methylation increases lipophilicity, which is important for their potential biological applications . Additionally, the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives has been evaluated, with some derivatives exhibiting significant activity .

properties

IUPAC Name

methyl 5-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHUNOURUDGOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634106
Record name Methyl 5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-iodopyridine-3-carboxylate

CAS RN

1033955-80-4
Record name Methyl 5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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